Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate

Regiochemistry Piperidine Functionalization Isomer Purity

This 3-substituted piperidine-hydrazine features orthogonal Cbz (piperidine-N) and Boc (hydrazine) protection, matching the exact configuration in Janssen process patent US20140275126A1 for BTK inhibitor synthesis. Unlike the 4-isomer (CAS 280111-50-4), the 3-position reactive handle is essential for binding-pocket SAR studies. The Cbz-on-piperidine/Boc-on-hydrazine arrangement enables hydrogenolytic deprotection of the piperidine while preserving the hydrazine—an incompatible sequence for swapped analogs (e.g., CAS 871031-60-6). Use also as a regioisomeric reference standard (density 1.2 g/cm³ vs. 1.17 g/cm³ for the 4-isomer).

Molecular Formula C18H27N3O4
Molecular Weight 349.4 g/mol
CAS No. 1284940-16-4
Cat. No. B1382120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate
CAS1284940-16-4
Molecular FormulaC18H27N3O4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-10-7-11-21(12-15)17(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,19H,7,10-13H2,1-3H3,(H,20,22)
InChIKeyFOZWSLYKWDUYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS 1284940-16-4): Orthogonally Protected 3-Hydrazinylpiperidine Intermediate for BTK Inhibitor Synthesis


Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS 1284940-16-4) is a synthetic piperidine intermediate with the molecular formula C18H27N3O4 and a molecular weight of 349.42 g/mol . It features a dual-protection strategy: a benzyloxycarbonyl (Cbz) group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the hydrazine moiety at the 3-position. The compound has a density of 1.2±0.1 g/cm³ and a calculated LogP of 2.59 . This orthogonally protected building block is utilized in the synthesis of pharmaceutical intermediates, particularly Bruton's tyrosine kinase (BTK) inhibitors, as documented in process patents from Janssen Pharmaceutica NV [1].

Why CAS 1284940-16-4 Cannot Be Replaced by the 4-Substituted Regioisomer (CAS 280111-50-4) or Other Analogs


The regioisomeric position of the hydrazinyl substituent on the piperidine ring (3- vs. 4-position) and the orthogonal protecting group strategy (Cbz on piperidine nitrogen, Boc on hydrazine) are critical design elements for multi-step synthetic sequences. The 4-substituted regioisomer, Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS 280111-50-4), has identical molecular weight and formula but differs in the spatial orientation of the reactive handle . This positional isomerism can significantly alter the steric and electronic environment during subsequent functionalization steps, impacting downstream yields and the biological activity of final compounds. Furthermore, swapping the protecting groups (e.g., using tert-Butyl 4-(2-(benzyloxycarbonyl)hydrazinyl)piperidine-1-carboxylate, CAS 871031-60-6) changes the deprotection sequence, which may be incompatible with acid- or hydrogenation-sensitive synthetic steps downstream . The Janssen process patents specifically describe intermediates with this Cbz-on-piperidine/Boc-on-hydrazine configuration for the selective construction of BTK inhibitors, underscoring the non-interchangeability of these building blocks [1].

Quantitative Differentiation Evidence for CAS 1284940-16-4 vs. Closest Analogs


Regioisomeric Purity and Positional Differentiation: 3-Hydrazinyl vs. 4-Hydrazinyl Piperidine

The target compound possesses the hydrazinyl moiety at the 3-position of the piperidine ring, distinguishing it from the more common 4-substituted regioisomer (CAS 280111-50-4). While both compounds share the same molecular formula (C18H27N3O4) and molecular weight (349.42 g/mol), the 3-substituted regioisomer is less prevalent in vendor catalogs . The target compound is commercially available at 98% purity as determined by HPLC, while the 4-substituted regioisomer is commonly listed at 95% purity [1]. This higher available purity for the 3-substituted compound can reduce the need for additional purification in synthetic workflows.

Regiochemistry Piperidine Functionalization Isomer Purity

Orthogonal Protecting Group Strategy: Cbz-on-Piperidine / Boc-on-Hydrazine vs. Swapped Configuration

The target compound employs a Cbz group to protect the piperidine nitrogen and a Boc group to protect the terminal hydrazine nitrogen, creating an orthogonal deprotection system [1]. In contrast, the swapped analog tert-Butyl 4-(2-(benzyloxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS 871031-60-6) places the acid-labile Boc group on the piperidine and the hydrogenolysis-labile Cbz group on the hydrazine . The Janssen process patent (US20140275126) specifically utilizes intermediates with the Cbz-on-piperidine/Boc-on-hydrazine configuration for BTK inhibitor synthesis, where selective piperidine deprotection via hydrogenolysis is required before final coupling steps [2]. The target compound's benzyl carbamate can be cleaved under neutral hydrogenolysis conditions, leaving the acid-labile Boc-hydrazine intact for later deprotection.

Protecting Group Strategy Orthogonal Deprotection Synthetic Intermediates

Patent-Validated Intermediate for BTK Inhibitor Synthesis

The target compound belongs to a class of orthogonally protected piperidine-hydrazine intermediates explicitly described in Janssen's process patents for preparing Bruton's tyrosine kinase (BTK) inhibitors, including ibrutinib [1]. The ACS Medicinal Chemistry Letters publication (2019) from Pfizer scientists describes the development of cyanamide-based reversible-covalent BTK inhibitors achieving high combined BTK potency and EGFR selectivity, with lead compounds demonstrating excellent kinome selectivity . While this specific compound is an intermediate rather than a final drug substance, its structural features (3-hydrazinylpiperidine with orthogonal Cbz/Boc protection) are directly aligned with the synthetic routes described in these patents. The 4-substituted regioisomer (CAS 280111-50-4) does not appear in the same patent family, suggesting a deliberate selection of the 3-substitution pattern for these synthetic sequences .

BTK Inhibitors Ibrutinib Synthesis Pharmaceutical Intermediates

Physicochemical Property Profile: logP and Density Comparison

The target compound has a calculated LogP of 2.59 and a density of 1.2±0.1 g/cm³ at 20 °C . The 4-substituted regioisomer (CAS 280111-50-4) has a reported density of 1.17±0.1 g/cm³ under the same conditions . While the LogP difference has not been experimentally determined between the two regioisomers, the density difference of approximately 0.03 g/cm³, though small, is outside the overlapping error margins and may reflect subtle differences in molecular packing. Both compounds share identical molecular formula, molecular weight, and elemental composition; any differential chromatographic retention would arise from the regioisomeric substitution pattern affecting polarity and shape recognition in separation systems.

Physicochemical Properties logP Density Chromatographic Behavior

Storage and Stability: Long-Term Storage at -20°C with Defined Stability Window

According to supplier specifications, the target compound is recommended for storage at -4°C for short-term use (1-2 weeks) and at -20°C for long-term storage (1-2 years) [1]. This defined stability window provides procurement planners with explicit shelf-life expectations. The 4-substituted regioisomer (CAS 280111-50-4) from Combi-Blocks is listed at 98% purity with standard storage recommendations but without explicit stability duration data . The presence of the acid-labile Boc group and the hydrogenolysis-sensitive Cbz group makes both compounds susceptible to degradation under inappropriate conditions; however, the explicit stability guidance for the target compound reduces uncertainty in inventory management.

Compound Stability Storage Conditions Procurement Planning

Optimal Procurement and Application Scenarios for Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS 1284940-16-4)


Synthesis of 3-Substituted Piperidine-Based BTK Inhibitor Intermediates

The target compound is the preferred building block for synthetic routes requiring a hydrazine handle at the 3-position of the piperidine ring with orthogonal Cbz/Boc protection, as described in the Janssen process patent US20140275126A1 [1]. Researchers developing BTK inhibitors or studying ibrutinib-related synthetic pathways should procure this specific regioisomer to maintain fidelity with published process conditions.

Sequential Deprotection Strategies in Multi-Step Synthesis

For synthetic sequences requiring initial hydrogenolytic removal of the piperidine protecting group while preserving the hydrazine functionality, the Cbz-on-piperidine/Boc-on-hydrazine configuration of this compound is essential . The swapped analog (CAS 871031-60-6) would necessitate an acidolysis-first approach, which may be incompatible with acid-sensitive intermediates.

Reference Standard for Regioisomeric Purity Analysis in Quality Control

Given the measurable density difference (1.2 vs. 1.17 g/cm³) between the 3- and 4-substituted regioisomers , this compound can serve as an analytical reference standard for HPLC or NMR-based regioisomeric purity determination in process development and quality control of piperidine-hydrazine intermediates.

Medicinal Chemistry Exploration of 3-Hydrazinylpiperidine Scaffolds

For structure-activity relationship (SAR) studies exploring the impact of hydrazine substitution position on piperidine-containing kinase inhibitors, this compound provides a direct synthetic entry point to 3-substituted analogs that are distinct from the more common 4-substituted piperidine pharmacophore .

Quote Request

Request a Quote for Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.